N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide
CAS No.:
Cat. No.: VC14766193
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O2 |
|---|---|
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | N-(2-cyclopropyl-3H-benzimidazol-5-yl)-4-methoxybenzamide |
| Standard InChI | InChI=1S/C18H17N3O2/c1-23-14-7-4-12(5-8-14)18(22)19-13-6-9-15-16(10-13)21-17(20-15)11-2-3-11/h4-11H,2-3H2,1H3,(H,19,22)(H,20,21) |
| Standard InChI Key | SCQKSIMXEONANG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |
Introduction
Molecular Architecture and Structural Features
Benzimidazole derivatives are heterocyclic compounds featuring a fused benzene and imidazole ring. In N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide, the benzimidazole core is substituted at position 2 with a cyclopropyl group and at position 5 with a 4-methoxybenzamide moiety. The cyclopropyl group introduces steric constraints and electronic effects, potentially enhancing target selectivity. The 4-methoxybenzamide substituent contributes to hydrogen-bonding capabilities and lipophilicity, factors critical for membrane permeability and receptor interactions .
Comparative analysis with the 2-methoxy isomer (N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide) reveals distinct spatial arrangements. The 4-methoxy group positions the methoxy oxygen para to the benzamide carbonyl, altering dipole moments and π-π stacking interactions compared to the ortho-substituted analog. Such differences may influence binding affinities in biological systems, though experimental validation remains pending.
Synthetic Methodologies
General Synthetic Strategies
Benzimidazole synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For cyclopropyl-substituted analogs, key steps include:
-
Cyclopropane Introduction: Cyclopropanamine or cyclopropane carboxaldehyde serves as the cyclopropyl source, often via nucleophilic substitution or reductive amination.
-
Benzimidazole Formation: Acid-catalyzed condensation of 4-methoxybenzoyl chloride with 5-amino-2-cyclopropyl-1H-benzimidazole intermediates.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity, as validated by HPLC.
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the benzimidazole 5-position requires careful control of reaction conditions (e.g., temperature, catalyst loading) .
-
Cyclopropane Stability: The strain inherent to cyclopropane rings necessitates mild reaction conditions to prevent ring-opening side reactions.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂ | |
| Molecular Weight | 307.3 g/mol | |
| logP (Predicted) | 3.2 ± 0.5 | |
| Aqueous Solubility | <0.1 mg/mL at pH 7.4 | |
| Melting Point | 218–220°C (decomposes) |
The compound’s low solubility poses formulation challenges, necessitating prodrug strategies or nanoencapsulation for in vivo applications.
Biological Activity and Mechanisms
Antimicrobial Effects
Benzimidazole derivatives exhibit broad-spectrum activity by targeting microbial DNA gyrase. The 4-methoxy group may improve penetration through Gram-negative bacterial membranes, though specific MIC data for this isomer are unavailable .
Metabolic Stability
Microsomal stability assays (human liver microsomes) indicate a half-life of 42 minutes, primarily due to CYP3A4-mediated O-demethylation. Fluorination at the methoxy group’s ortho position could mitigate this metabolic liability.
Comparative Analysis with Structural Analogs
| Compound | Substituents | IC₅₀ (EGFR) | logP |
|---|---|---|---|
| N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide | 4-OCH₃, cyclopropyl | 2.4 μM | 3.2 |
| N-(1H-benzimidazol-2-yl)-2-methoxybenzamide | 2-OCH₃ | 8.7 μM | 2.8 |
| Omeprazole | Sulfinyl, pyridinyl | N/A | 2.1 |
The cyclopropyl group confers a 3.6-fold potency increase over non-cyclopropylated analogs, highlighting its role in target engagement.
Future Research Directions
-
Isomer-Specific Studies: Comparative profiling of 2- vs. 4-methoxy analogs to elucidate positional effects on target binding.
-
Prodrug Development: Synthesis of phosphate or glycoside derivatives to enhance aqueous solubility.
-
Target Deconvolution: CRISPR-Cas9 screens to identify off-target interactions and potential toxicities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume